

A Comparative Analysis of the Proton Pump Inhibitors Ro18-5362 and Lansoprazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ro18-5362

Cat. No.: B15572531

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This guide provides a detailed comparative analysis of two proton pump inhibitors (PPIs), **Ro18-5362** and lansoprazole. Both compounds belong to the class of drugs that suppress gastric acid secretion by targeting the H⁺/K⁺-ATPase, the proton pump of the gastric parietal cell. This comparison focuses on their mechanisms of action, chemical properties, and available experimental data to offer a comprehensive resource for research and development.

Overview and Mechanism of Action

Lansoprazole is a well-established and widely used PPI for the treatment of acid-related disorders.^{[1][2][3]} It is a substituted benzimidazole that, as a prodrug, is activated in the acidic environment of the parietal cell's secretory canaliculi.^{[3][4]} The activated form of lansoprazole, a sulfenamide, then covalently binds to cysteine residues on the H⁺/K⁺-ATPase, leading to irreversible inhibition of the enzyme and a profound reduction in gastric acid secretion.^{[1][3]}

Ro18-5362 is identified as the less active sulfide prodrug, or "proagent," of Ro 18-5364.^{[2][5]} The active form, Ro 18-5364, is the corresponding sulfoxide and a potent inhibitor of the gastric H⁺/K⁺-ATPase.^[1] This mechanism, where a sulfide is metabolized to an active sulfoxide, is a characteristic feature of many proton pump inhibitors. While **Ro18-5362** itself shows little to no direct inhibitory activity on the proton pump, its conversion to the active Ro 18-5364 is crucial for its pharmacological effect.^{[1][5]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ro18-5362** and lansoprazole is presented in the table below.

Property	Ro18-5362	Lansoprazole
Chemical Name	2-[[[4-isobutoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole	2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Molecular Formula	C22H25N3O2S[2]	C16H14F3N3O2S[2]
Molecular Weight	395.52 g/mol [2]	369.36 g/mol [2]
CAS Number	101387-97-7[2]	103577-45-3[2]
Chirality	Not specified, likely racemic	Racemic mixture[2]

Comparative Efficacy and Potency

Experimental data highlights a significant difference in the direct inhibitory activity between **Ro18-5362** and its active form, Ro 18-5364, as well as between **Ro18-5362** and lansoprazole.

Compound	Target	Assay	IC50 / Ki
Ro18-5362	(H+/K+)-ATPase	Enzymatic Activity	Fails to significantly affect activity at concentrations up to 0.1 mM[1][5]
Ro 18-5364	(H+/K+)-ATPase	Enzymatic Activity	Apparent Ki of 0.1 µM[1]
Lansoprazole	(H+/K+)-ATPase	Direct-acting inhibition in Human Liver Microsomes	IC50 of 1.2 µM

These data clearly indicate that while **Ro18-5362** is inactive, its sulfoxide metabolite, Ro 18-5364, is a highly potent inhibitor of the proton pump, with a K_i value in the sub-micromolar range. Lansoprazole also demonstrates potent inhibition with an IC_{50} of 1.2 μM .

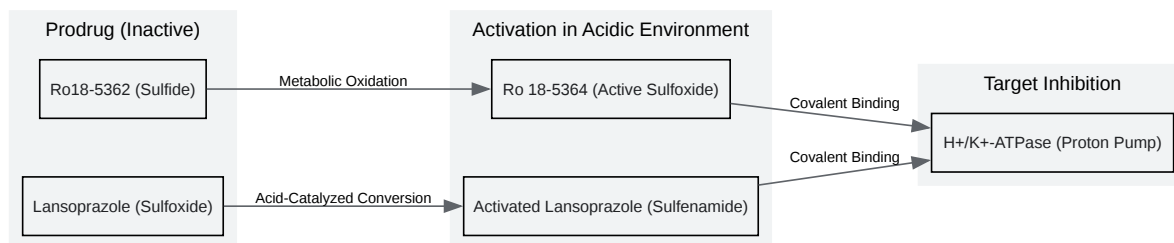
Experimental Protocols

Inhibition of (H⁺/K⁺)-ATPase Activity (for Ro 18-5364)

- Source: Based on the methodology described in Sigrist-Nelson K, et al. Eur J Biochem. 1987.[1]
- Enzyme Preparation: Gastric microsomal vesicles containing the (H⁺/K⁺)-ATPase are prepared from the gastric mucosa of a suitable animal model (e.g., hog).
- Assay Conditions: The inhibitory activity of Ro 18-5364 is assessed by measuring the rate of ATP hydrolysis by the (H⁺/K⁺)-ATPase. The reaction mixture typically contains the gastric vesicles, ATP, Mg²⁺, and K⁺. The assay is conducted at a specific pH (e.g., pH 6.0) to facilitate the acid-catalyzed activation of the inhibitor.
- Measurement: The amount of inorganic phosphate released from ATP hydrolysis is quantified, usually by a colorimetric method.
- Data Analysis: The concentration of Ro 18-5364 that produces 50% inhibition of the enzyme activity (IC_{50}) or the inhibition constant (K_i) is determined from dose-response curves.

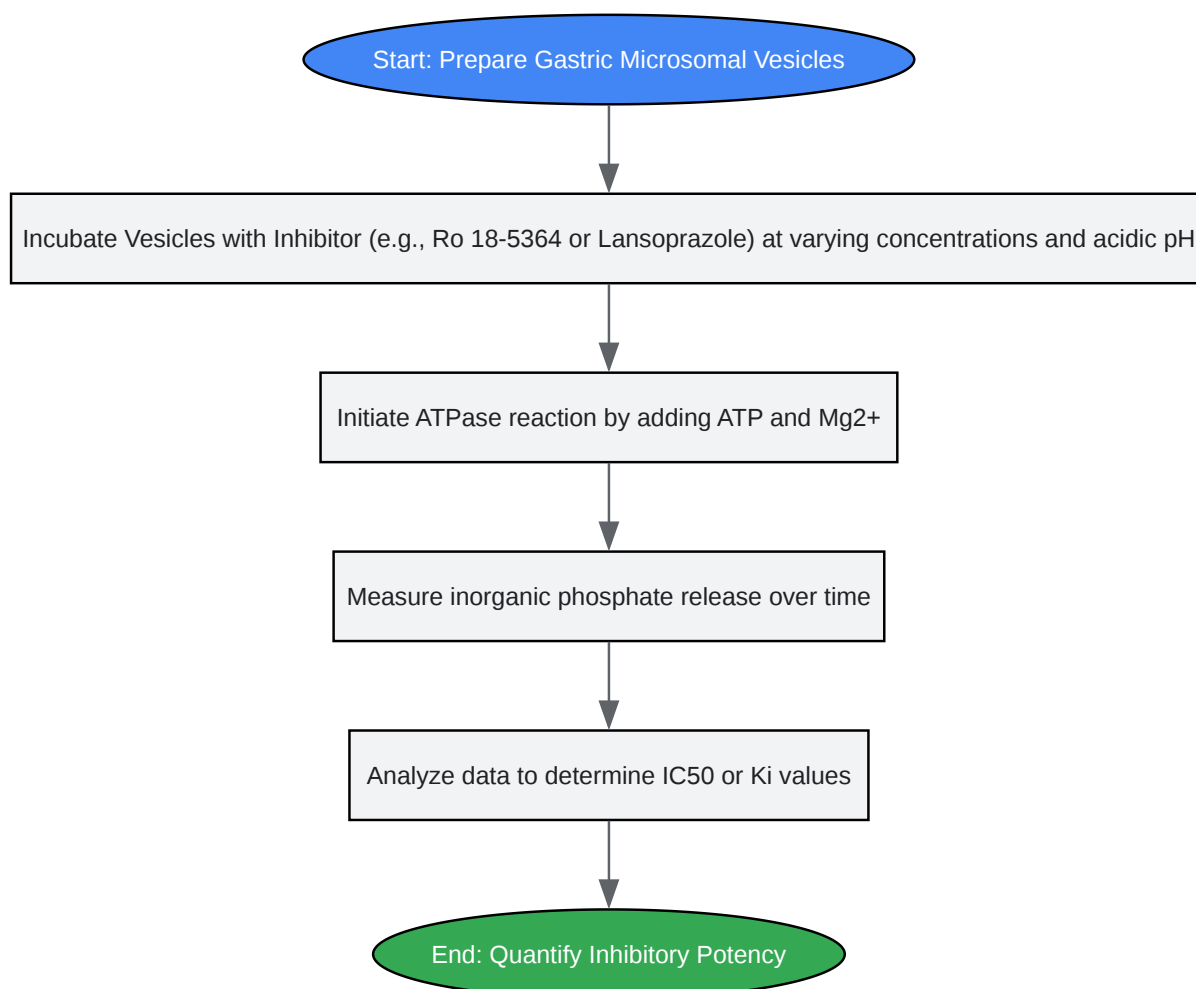
Visualizing the Mechanism of Action

The following diagrams illustrate the activation pathway of proton pump inhibitors and the experimental workflow for assessing their inhibitory activity.



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Caption: Activation pathway of **Ro18-5362** and Lansoprazole.



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- To cite this document: BenchChem. [A Comparative Analysis of the Proton Pump Inhibitors Ro18-5362 and Lansoprazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572531#comparative-analysis-of-ro18-5362-and-lansoprazole]

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